molecular formula C20H13BrN2O4 B2982458 3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887888-99-5

3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2982458
CAS No.: 887888-99-5
M. Wt: 425.238
InChI Key: HXCFGZOBNGUVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of bromine and carboxamide groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine and a solvent like dichloromethane. This reaction yields N-(4-bromophenyl)furan-2-carboxamide, which can then be further functionalized through various coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt bacterial cell membranes. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications across multiple scientific disciplines.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4/c21-16-11-10-15(26-16)19(24)23-17-13-8-4-5-9-14(13)27-18(17)20(25)22-12-6-2-1-3-7-12/h1-11H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCFGZOBNGUVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.